molecular formula C22H23N3O B14780945 6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one

6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one

Cat. No.: B14780945
M. Wt: 345.4 g/mol
InChI Key: VCXPPZZELPZDDW-UHFFFAOYSA-N
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Description

6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzylpiperidine moiety through a propynyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one typically involves multiple steps. One common method includes the reductive amination of a benzimidazole derivative with a benzylpiperidine derivative. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent . The resulting compound is then purified and characterized using techniques such as IR, NMR, and mass spectroscopy.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to fully saturated piperidine derivatives.

Scientific Research Applications

6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, thereby preventing the breakdown of acetylcholine, which is crucial in the management of Alzheimer’s disease . The compound also interacts with amyloid-beta peptides, inhibiting their aggregation and reducing neurotoxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

6-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,18-19H,10-15H2,(H,24,26)

InChI Key

VCXPPZZELPZDDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#CC3C=CC4=NC(=O)NC4=C3

Origin of Product

United States

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